molecular formula C26H22ClF3N2OS B2892547 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 681280-00-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide

Cat. No. B2892547
CAS RN: 681280-00-2
M. Wt: 502.98
InChI Key: PPMAHWWFTMFRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C26H22ClF3N2OS and its molecular weight is 502.98. The purity is usually 95%.
BenchChem offers high-quality N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In Vitro Growth and Embryogenesis

One study investigated the effects of certain chemicals on the in vitro growth and somatic embryogenesis of Dactylis glomerata L. (orchard grass), using modified medium concentrations to observe the impact on embryo production and growth. This research illustrates the utility of chemical agents in modulating plant tissue culture outcomes, which could be relevant for studies focused on plant growth regulation and developmental biology (Trigiano, Conger, & Songstad, 1987).

Radiosynthesis for Metabolism Studies

Another area of application involves the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides, highlighting the significance of these compounds in studying their metabolism and mode of action. This research supports the development of methodologies for tracing and understanding the biochemical pathways of herbicides, which is crucial for improving agricultural practices and safety (Latli & Casida, 1995).

Antimicrobial Activity

Research into N-substituted sulfanilamide derivatives showcases the exploration of antimicrobial properties. These studies involve the synthesis and characterization of compounds, followed by screening for antibacterial and antifungal activities. Such investigations are foundational in the search for new antimicrobial agents, with potential applications in medical treatment and drug development (Lahtinen et al., 2014).

Molecular Docking and Cytotoxicity Studies

Molecular docking and cytotoxicity studies on various acetamide derivatives have been conducted to evaluate their potential as antibacterial agents and enzyme inhibitors. These studies are instrumental in drug discovery, providing insights into the interaction between synthesized compounds and biological targets, thus facilitating the identification of promising therapeutic candidates (Siddiqui et al., 2014).

Inhibition of Fatty Acid Synthesis

Chloroacetamide compounds have been studied for their ability to inhibit fatty acid synthesis in certain algae species. This type of research contributes to our understanding of herbicidal action mechanisms and could inform the development of more effective and selective herbicides (Weisshaar & Böger, 1989).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClF3N2OS/c1-16-7-8-17(2)18(11-16)13-32-14-24(20-5-3-4-6-23(20)32)34-15-25(33)31-22-12-19(26(28,29)30)9-10-21(22)27/h3-12,14H,13,15H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMAHWWFTMFRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.